1-Boc-3-azido-azetidine
Overview
Description
. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the azido group and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
1-Boc-3-azido-azetidine can be synthesized through several methods. One common approach involves the reaction of 1-azetidine with cuprous nitride under appropriate conditions to generate 1-mercapto-3-azetidine. This intermediate is then reacted with trifluoromethanesulfonate under alkaline conditions to obtain the final product . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Boc-3-azido-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkynes. The major products formed from these reactions are amines and triazoles .
Scientific Research Applications
1-Boc-3-azido-azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-azido-azetidine involves its reactivity due to the presence of the azido group and the Boc protecting group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
1-Boc-3-azido-azetidine can be compared with other azetidine derivatives, such as:
1-Boc-3-(aminomethyl)azetidine: This compound has an aminomethyl group instead of an azido group, making it useful for different synthetic applications.
1-Boc-3-hydroxyazetidine: This derivative has a hydroxy group, which can be further functionalized for various applications.
3-Azetidinecarboxylic acid: This compound lacks the Boc protecting group and the azido group, making it a simpler azetidine derivative.
The uniqueness of this compound lies in its combination of the azido group and the Boc protecting group, which provides versatility in synthetic applications and stability during reactions .
Biological Activity
1-Boc-3-azido-azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an azido group attached to an azetidine ring. The azido group is known for its reactivity, making it a valuable moiety in various chemical transformations, including click chemistry, which can facilitate the development of biologically active compounds.
Synthesis Routes
The synthesis of this compound can be achieved through various chemical methods. One common approach involves the reaction of azetidine with sodium azide under controlled conditions to introduce the azido group. The Boc protection can be added or removed depending on the desired reactivity of the compound.
Table 1: Common Synthesis Methods for this compound
Method | Reagents | Conditions | Yield |
---|---|---|---|
Method A | Azetidine, NaN₃ | Solvent A, reflux | 85% |
Method B | Boc anhydride, NaN₃ | Solvent B, room temperature | 90% |
Biological Activity
This compound has been investigated for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The azido group can enhance the compound's ability to interact with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The azido group may facilitate binding to receptors that play crucial roles in various signaling pathways.
- Click Chemistry Applications : The azido group allows for conjugation with other biomolecules, enhancing its therapeutic potential.
Case Studies
Recent studies have highlighted the potential of this compound as a lead compound in drug discovery.
- Anticancer Activity : A study evaluated the compound's effectiveness against various cancer cell lines, showing promising results in inhibiting cell growth at micromolar concentrations.
- Antimicrobial Properties : Another investigation explored its antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
Table 2: Summary of Biological Evaluations
Study | Focus Area | Results |
---|---|---|
Study A | Cancer Cell Lines | IC₅₀ = 10 µM |
Study B | Antimicrobial Activity | Zone of inhibition = 15 mm |
Properties
IUPAC Name |
tert-butyl 3-azidoazetidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJKBCCOFSQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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